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Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of
lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] Unlike apoptosis,
it is non-caspase-dependent and presents a unique morphology. Cancer cells, with their
heightened metabolic rate and increased iron demand, exhibit a particular vulnerability to
ferroptosis, making it a promising avenue for novel cancer therapies.[3] Dihydroartemisinin
(DHA), a semi-synthetic derivative of artemisinin, is a well-known antimalarial drug that has
demonstrated significant antitumor activities, including the induction of apoptosis, cell cycle
arrest, and inhibition of metastasis.[4][5] Emerging evidence has highlighted DHA's potent
ability to induce ferroptosis across a variety of cancer types, offering a selective and effective
mechanism for cancer cell eradication.[6][7]

Mechanism of DHA-Induced Ferroptosis

DHA triggers ferroptosis through a multi-faceted mechanism that disrupts cellular iron
homeostasis and overwhelms antioxidant defense systems. The key pathways involved are:

 Increased Labile Iron Pool: DHA promotes the degradation of ferritin, the primary iron-
storage protein, through a process known as ferritinophagy.[6][8] This lysosomal-dependent
degradation releases large amounts of free iron into the cytoplasm (the labile iron pool).

e ROS Generation via Fenton Reaction: The excess intracellular iron catalyzes the Fenton
reaction, converting hydrogen peroxide (H202) into highly reactive hydroxyl radicals.[9][10]

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1245769?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12493202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10434548/
https://www.spandidos-publications.com/10.3892/or.2021.8191
https://www.benchchem.com/product/b1245769?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11153983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5816000/
https://pubmed.ncbi.nlm.nih.gov/30557609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12414808/
https://pubmed.ncbi.nlm.nih.gov/30557609/
https://www.researchgate.net/publication/333250698_Artemisinin_compounds_sensitize_cancer_cells_to_ferroptosis_by_regulating_iron_homeostasis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10577123/
https://pubmed.ncbi.nlm.nih.gov/34092035/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

This surge in ROS initiates the lipid peroxidation cascade.

e Inhibition of the System Xc~/GSH/GPX4 Axis: DHA can suppress the System Xc~, an amino
acid antiporter responsible for importing cystine, a crucial precursor for glutathione (GSH)
synthesis.[4][11] The resulting GSH depletion cripples the activity of Glutathione Peroxidase
4 (GPX4), a key enzyme that neutralizes lipid peroxides.[9][11] The inhibition of GPX4 is a
central event in ferroptosis induction.

« Induction of Endoplasmic Reticulum (ER) Stress: DHA can induce ER stress, which in turn
can activate the ATF4-CHOP signaling pathway.[4][12] This pathway can lead to the
upregulation of CHAC1, a protein that degrades GSH, further exacerbating oxidative stress
and promoting ferroptosis.[3][13]

These coordinated actions lead to the massive accumulation of lipid peroxides, overwhelming
cellular repair mechanisms, causing membrane damage, and ultimately resulting in ferroptotic
cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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